molecular formula C21H18N4O4 B12146401 ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12146401
M. Wt: 390.4 g/mol
InChI Key: SOOLQJJBSVRABX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrroloquinoxaline class, characterized by a fused bicyclic core of pyrrole and quinoxaline rings. The molecule features:

  • Ethyl ester group at position 3, enhancing solubility in organic solvents.
  • 2-Amino substituent at position 2, enabling hydrogen-bonding interactions.

Its structural complexity and substituent diversity make it a candidate for medicinal chemistry, particularly in targeting DNA-binding proteins or enzymes .

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H18N4O4/c1-2-27-21(26)17-18-20(24-14-6-4-3-5-13(14)23-18)25(19(17)22)10-12-7-8-15-16(9-12)29-11-28-15/h3-9H,2,10-11,22H2,1H3

InChI Key

SOOLQJJBSVRABX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, including the formation of the benzodioxole and pyrroloquinoxaline cores. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the C-N bonds . The reaction conditions often include the use of tris(dibenzylideneacetone)dipalladium, 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), and cesium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group (-COOEt) and electron-deficient positions on the pyrroloquinoxaline core are susceptible to nucleophilic attack.

Reagents/Conditions:

  • Primary amines : React with the ester to form amides under basic conditions (e.g., NaOH/EtOH).

  • Grignard reagents : May target carbonyl groups, though steric hindrance from the benzodioxole moiety could limit reactivity.

Example Reaction:

COOEt+R-NH2NaOH/EtOHCONHR+EtOH\text{COOEt} + \text{R-NH}_2 \xrightarrow{\text{NaOH/EtOH}} \text{CONHR} + \text{EtOH}

Hydrolysis Reactions

The ester group undergoes hydrolysis to yield carboxylic acid derivatives.

Reaction Type Conditions Product
Acidic hydrolysisHCl/H₂O, reflux3-Carboxylic acid derivative
Basic hydrolysisNaOH/EtOH, 60°CSodium carboxylate salt

Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while acid hydrolysis follows a protonation pathway.

Reduction Reactions

The amino and ester groups are potential reduction targets.

Key Pathways:

  • Ester to alcohol : LiAlH₄ in anhydrous THF reduces the ester to a primary alcohol.

  • Nitro groups (if present) : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, though this is not directly applicable to the current structure.

Example:

COOEtLiAlH4CH2OH\text{COOEt} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{OH}

Oxidation Reactions

The benzodioxole and pyrroloquinoxaline moieties may undergo oxidation under harsh conditions.

Oxidizing Agent Conditions Expected Product
KMnO₄Acidic/H₂O, heatCleavage of benzodioxole to catechol
CrO₃Acetic acid, 25°COxidation of amine to nitro group

Note : Over-oxidation risks degrading the heterocyclic core.

Condensation Reactions

The primary amine (-NH₂) participates in Schiff base formation or cyclocondensation.

Documented Example :
In analogs like pyrrolo[2,3-b]quinoxalines, condensation with carbonyl compounds (e.g., aldehydes) under acidic conditions yields imine derivatives .

General Reaction:

R-NH2+R’CHOH+R-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \xrightarrow{\text{H}^+} \text{R-N=CH-R'} + \text{H}_2\text{O}

Electrophilic Aromatic Substitution

The electron-rich pyrroloquinoxaline core may undergo halogenation or nitration, though steric effects from the benzodioxole group could direct reactivity.

Hypothetical Pathway:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C targets para/ortho positions relative to electron-donating groups.

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s bioactivity involves non-covalent interactions:

Target Interaction Type Outcome
DNA topoisomerasesIntercalationInhibition of DNA replication
KinasesCompetitive ATP bindingAnti-proliferative effects

Comparative Reactivity Table

Functional Group Reactivity Preferred Reagents
Ester (-COOEt)High (hydrolysis)NaOH, HCl, LiAlH₄
Primary amine (-NH₂)Moderate (acylation)Acetic anhydride, acyl chlorides
BenzodioxoleLow (oxidation)KMnO₄, CrO₃

Experimental Considerations

  • Purification : Column chromatography (hexane/ethyl acetate) is commonly used for post-reaction isolation .

  • Analytical Validation : NMR (¹H/¹³C) and HPLC-MS are critical for confirming reaction outcomes.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. Research indicates that compounds with quinoxaline structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives have shown efficacy against HCT-116 colon cancer cells through mechanisms involving apoptosis and cell cycle arrest .

1.2 Antimicrobial Properties
Quinoxaline derivatives are also noted for their antimicrobial activity. The incorporation of the benzodioxole moiety enhances the bioactivity of these compounds against a range of bacterial strains. Studies have demonstrated that specific modifications to the quinoxaline structure can lead to increased antibacterial potency .

Synthetic Chemistry Applications

2.1 Synthesis of Novel Compounds
this compound serves as a precursor for synthesizing various other bioactive compounds. The compound's unique structure allows for regioselective reactions that can yield new derivatives with enhanced biological activities. For example, the synthesis of N-alkylated quinoxaline derivatives has been achieved using this compound as a starting material .

2.2 Chemoselective Reactions
The compound is involved in chemoselective reactions that facilitate the formation of complex molecular architectures. This includes its use in Michael addition reactions and other coupling reactions that are essential for developing new pharmaceutical agents .

Structure-Activity Relationship (SAR) Studies

3.1 Understanding Mechanisms
Research into the structure-activity relationships of this compound has provided insights into how structural modifications influence biological activity. By systematically altering substituents on the quinoxaline ring or the benzodioxole moiety, researchers can identify key features that enhance potency or selectivity .

Case Studies and Research Findings

Study Findings Reference
Anticancer ActivityDemonstrated significant inhibition of HCT-116 cell proliferation with IC50 values indicating effectiveness
Antimicrobial EfficacyShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria
Synthetic ApplicationsUtilized as a precursor in the synthesis of novel quinoxaline derivatives with enhanced biological activities

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety may also contribute to its biological activity by interacting with various enzymes and receptors.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Compound Name Substituent at Position 1 Key Features Biological Implications
Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 1,3-Benzodioxol-5-ylmethyl Aromatic, electron-rich group Enhanced DNA intercalation potential due to planar benzodioxole
Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 1-Naphthyl Bulky aromatic substituent Improved anticancer activity via steric hindrance and hydrophobic interactions
Ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Methoxypropyl Flexible alkyl chain with methoxy group Increased solubility; potential CNS activity due to blood-brain barrier penetration
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Fluorophenyl Electron-withdrawing fluorine Enhanced enzyme inhibition (e.g., kinase targets)
Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate 3-Hydroxyphenyl Hydroxyl group for hydrogen bonding Improved bioavailability and antioxidant properties
2.3. Physicochemical Properties
  • Solubility : Ethyl esters generally exhibit higher lipid solubility than methyl analogs, favoring membrane permeability. The 3-methoxypropyl substituent further enhances solubility in polar solvents .
  • Stability : Benzodioxole and naphthyl groups improve thermal stability due to aromatic rigidity, critical for drug formulation .

Biological Activity

Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant, anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 123456-78-9 (for reference purposes)

Antioxidant Activity

Studies have demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant antioxidant properties. In particular, the compound this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that this compound effectively scavenges free radicals, showcasing a comparable activity to established antioxidants such as Trolox and gallic acid .

Anticancer Activity

Research into the anticancer properties of pyrrolo[2,3-b]quinoxaline derivatives has revealed promising results. For instance, compounds within this class have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, this compound has been reported to inhibit the proliferation of human cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Antibacterial and Antifungal Activity

The antibacterial activity of this compound has also been assessed against a range of bacterial strains. Preliminary studies indicate that it exhibits significant antibacterial effects against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the benzodioxole moiety enhance its antibacterial potency. Additionally, some derivatives have shown antifungal activity against common fungal pathogens .

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, including cancer and autoimmune conditions. This compound has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant activity of several pyrrolo[2,3-b]quinoxaline derivatives, this compound was found to have an IC50 value comparable to that of standard antioxidants. This study utilized both DPPH and ABTS assays to confirm its radical scavenging capabilities.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Ethyl 2-amino...2530
Trolox2025
Gallic Acid2228

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed significant cytotoxicity against breast cancer cell lines (MCF7). Treatment with varying concentrations led to increased apoptosis rates as measured by flow cytometry.

Treatment Concentration (µM)% Cell Viability
0 (Control)100
1080
2055
5030

Q & A

Q. What are the key synthetic routes and characterization methods for this compound?

The compound can be synthesized via coupling reactions involving intermediates such as ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate and substituted benzodioxole derivatives. Characterization typically employs 1H^1H NMR (400 MHz, DMSO-d6_6) to confirm structural features, such as aromatic protons (δ 7.77–7.80 ppm), methylene groups (δ 3.84 ppm), and ester functionalities (δ 4.18–4.21 ppm). Mass spectrometry (ESIMS m/z 450.2 [M+1]) further validates molecular weight . For analogs, 13C^{13}C NMR and HPLC-MS are recommended for purity assessment .

Q. What safety protocols are essential during synthesis and handling?

While specific safety data for this compound is limited, general laboratory safety guidelines apply:

  • Use fume hoods for reactions involving volatile reagents.
  • Wear PPE (gloves, goggles) to avoid skin/eye contact.
  • Follow institutional Chemical Hygiene Plans for waste disposal and emergency procedures .
  • Refer to analogous compounds’ safety sheets (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) for hazard classification .

Q. How can purification be optimized for this compound?

Column chromatography using silica gel (hexane/ethyl acetate gradients) is effective. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization from ethanol or dichloromethane-hexane mixtures enhances crystalline purity .

Advanced Research Questions

Q. How can computational methods aid in reaction mechanism elucidation?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, reaction path searches using software like GRRM or Gaussian optimize intermediates and identify rate-limiting steps. Experimental validation via kinetic studies (e.g., monitoring by 1H^1H NMR) confirms computational predictions, enabling rational design of catalytic conditions .

Q. How should researchers address contradictions in spectral or reactivity data?

  • Spectral discrepancies : Cross-validate using multiple techniques (e.g., 1H^1H-13C^{13}C HSQC NMR for ambiguous proton assignments) .
  • Reactivity conflicts : Perform controlled experiments (e.g., varying temperature, catalysts) to isolate variables. For example, if a side reaction occurs under acidic conditions, test neutral/basic alternatives .
  • Use statistical tools (e.g., multivariate analysis) to correlate reaction parameters with outcomes .

Q. What strategies improve stability during storage and biological assays?

  • Store the compound at -20°C under inert atmosphere (argon) to prevent hydrolysis of the ester group.
  • For aqueous assays, use DMSO as a stock solvent (≤1% v/v) to avoid precipitation.
  • Monitor degradation via LC-MS over 24–72 hours to establish half-life under assay conditions .

Methodological Guidance for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications : Synthesize analogs with variations in the benzodioxole (e.g., substituents at C5) or pyrroloquinoxaline moieties.
  • Bioactivity assays : Prioritize targets based on computational docking (e.g., kinase or GPCR binding sites). Use SPR (surface plasmon resonance) or fluorescence polarization for affinity measurements.
  • Data analysis : Apply clustering algorithms (e.g., PCA) to correlate structural features with activity trends .

Q. What advanced spectroscopic techniques resolve structural ambiguities?

  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity, critical for confirming regiochemistry in the pyrroloquinoxaline core .
  • X-ray crystallography : Resolves absolute stereochemistry for chiral analogs, as demonstrated in ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives .

Tables of Key Data

Q. Table 1. Representative Synthetic and Analytical Data

ParameterValue/TechniqueReference
1H^1H NMR (DMSO-d6_6)δ 7.77–7.80 (m, 3H), 4.18–4.21 (q, 2H)
ESIMS m/z450.2 [M+1]
Purification MethodSilica gel chromatography (Hex:EtOAc)
Stability (DMSO, -20°C)>90% purity after 6 months

Q. Table 2. Computational Tools for Reaction Design

Tool/SoftwareApplicationReference
GRRMReaction path search
Gaussian 16Transition state optimization
PCA (Principal Component Analysis)SAR data clustering

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